Glycerylcysteine

Immunology Vaccine Adjuvant TLR2 Agonist

Glycerylcysteine, also known as S-(2,3-dihydroxypropyl)cysteine, is a cysteine derivative with a glyceryl moiety. It is not commonly utilized as a standalone bioactive molecule but is a critical building block for a class of synthetic lipopeptide immunoadjuvants, such as Pam2Cys and Pam3Cys.

Molecular Formula C6H13NO4S
Molecular Weight 195.24 g/mol
CAS No. 23255-32-5
Cat. No. B1210572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerylcysteine
CAS23255-32-5
Synonymsglycerylcysteine
S-(2,3-dihydroxypropyl)cysteine
Molecular FormulaC6H13NO4S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC(C(CO)O)NC(CS)C(=O)O
InChIInChI=1S/C6H13NO4S/c8-2-4(9)1-7-5(3-12)6(10)11/h4-5,7-9,12H,1-3H2,(H,10,11)/t4?,5-/m0/s1
InChIKeyRGVMLGPDHXVWSZ-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycerylcysteine (CAS 23255-32-5) as a Specialized Scaffold for Lipopeptide Immunoadjuvants


Glycerylcysteine, also known as S-(2,3-dihydroxypropyl)cysteine, is a cysteine derivative with a glyceryl moiety . It is not commonly utilized as a standalone bioactive molecule but is a critical building block for a class of synthetic lipopeptide immunoadjuvants, such as Pam2Cys and Pam3Cys [1]. Its primary procurement value lies in its role as a research reagent for synthesizing these potent innate immune system activators [2].

Why Glycerylcysteine Cannot Be Replaced by Common Cysteine Analogs in Adjuvant Synthesis


Common thiols or cysteine analogs such as N-acetylcysteine (NAC) or glutathione (GSH) cannot be directly substituted for glycerylcysteine in the synthesis of Pam2Cys/Pam3Cys-type lipopeptides [1]. The glyceryl moiety provides a specific, dual-esterification site for fatty acids (e.g., palmitic acid), which is a crucial structural requirement for anchoring the synthetic molecule to the Toll-like receptor 2 (TLR2) recognition site and triggering downstream signaling [2]. This unique scaffolding function means that simple replacement with a different thiol-containing compound would fail to yield a functional immunoadjuvant.

Quantitative Differentiation of Glycerylcysteine in Immunostimulatory Research


TLR2 Activation by Glycerylcysteine-Derived Lipopeptides vs. Unmodified Scaffold

The compound itself is an inactive precursor. Its functional differentiation is realized upon conversion to lipopeptides like Pam3Cys. Research shows that the activity of Pam3Cys is critically dependent on the glycerylcysteine core [1]. While direct IC50 values for TLR2 activation are not available, the structure-activity relationship (SAR) data clearly indicate that modifying or removing the glyceryl moiety from S-glycerylcysteine results in a loss of activity [2]. This contrasts with other cysteine derivatives like N-acetylcysteine (NAC) or glutathione (GSH), which cannot be processed to yield the same potent TLR2-stimulatory lipopeptide structure.

Immunology Vaccine Adjuvant TLR2 Agonist

Primary Applications for Procuring Glycerylcysteine (CAS 23255-32-5)


Synthesis of Toll-Like Receptor 2 (TLR2) Agonists

The core application is as a research reagent for synthesizing synthetic lipopeptides, notably the adjuvants Pam2Cys and Pam3Cys, which are used to study innate immunity via TLR2/TLR6 activation [1].

Development of Self-Adjuvanting Vaccine Candidates

It is a crucial component in the synthesis of fully synthetic, self-adjuvanting vaccine constructs where the immunostimulatory Pam3Cys moiety is covalently linked to B-cell, T-helper, or CTL epitopes [2].

Structural Biology Studies of Lipoproteins

Glycerylcysteine can be used as a standard or building block in studies investigating the structure, biosynthesis, and membrane anchoring of bacterial lipoproteins, where it serves as the N-terminal lipoamino acid [3].

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